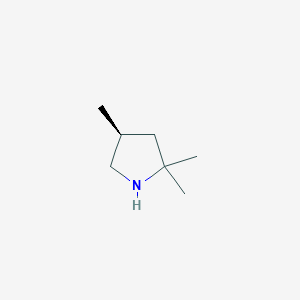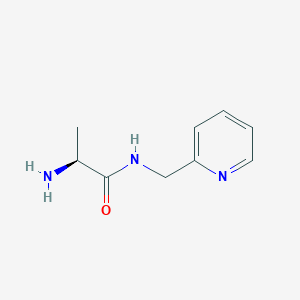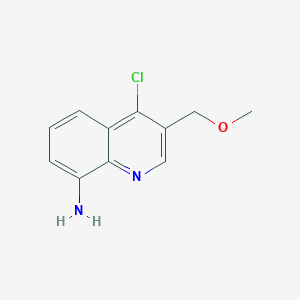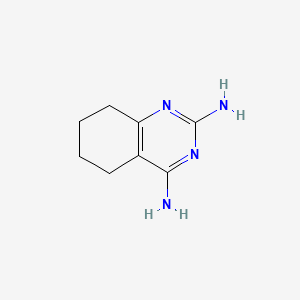
5,6,7,8-Tetrahydroquinazoline-2,4-diamine
説明
5,6,7,8-Tetrahydroquinazoline-2,4-diamine is a heterocyclic organic compound with the molecular formula C8H12N4 . It has a molecular weight of 164.21 . It is also known as 5,6,7,8-tetrahydro-2,4-quinazolinediamine .
Synthesis Analysis
The synthesis of 5,6,7,8-Tetrahydroquinazoline-2,4-diamine can be achieved through several methods. One method involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones . The reaction occurs in mild conditions and is characterized by excellent yields . Another method involves the use of ethanol and sodium ethanolate at 160 - 165℃ .Molecular Structure Analysis
The InChI code for 5,6,7,8-Tetrahydroquinazoline-2,4-diamine is 1S/C8H12N4/c9-7-5-3-1-2-4-6 (5)11-8 (10)12-7/h1-4H2, (H4,9,10,11,12) .Physical And Chemical Properties Analysis
5,6,7,8-Tetrahydroquinazoline-2,4-diamine has a molecular weight of 164.21 . It is recommended to be stored at a temperature of 28 C .科学的研究の応用
Antimalarial Potential
5,6,7,8-Tetrahydroquinazoline-2,4-diamine derivatives have been explored for their potential in treating malaria. A study investigated the in vitro activities of such compounds against Plasmodium falciparum. Some compounds showed inhibitory concentrations (IC50s) less than 50 nM, highlighting their potential as antimalarial agents. The most potent compound demonstrated an IC50 of 9 nM, suggesting significant effectiveness in inhibiting dihydrofolate reductase, an enzyme crucial for the malaria parasite's survival (Ommeh et al., 2004).
Novel Synthesis Methods
Research has been conducted on developing new methods for synthesizing tetrahydroquinazolines. A one-pot sequential four-component strategy was developed for this purpose, utilizing an isocyanide-based multicomponent reaction. This method allowed for the synthesis of tetrahydroquinazolines in good to moderate yields without requiring a catalyst, which is significant for streamlining the synthesis process (Shaabani et al., 2013).
Antitubercular Properties
A study explored the use of α-aminoamidines for synthesizing a new series of 5,6,7,8-tetrahydroquinazolines. These compounds showed high binding affinity toward essential enzymes of Mycobacterial tuberculosis. This indicates their potential as promising candidates for developing new antitubercular agents against multidrug-resistant strains (Snizhko et al., 2022).
Drug Design and Structure-Activity Relationship
Structural analysis of tetrahydroquinazoline antifolates in complex with dihydrofolate reductase from different sources (human and Pneumocystis carinii) was reported. This study provides insights into enzyme selectivity and stereochemistry, aiding in the design of novel antifolates with specific DHFR selectivity (Cody et al., 2004).
Anticancer and Antioxidant Properties
Certain tetrahydroquinazoline derivatives have been evaluated for their anticancer and antioxidant properties. A study synthesized and characterized novel compounds, showing moderate to strong activity against specific cancer cell lines. Additionally, these compounds exhibited high antioxidant activity, suggesting their potential in therapeutic applications (Sayed et al., 2022).
将来の方向性
Future research on 5,6,7,8-Tetrahydroquinazoline-2,4-diamine could focus on its potential as a therapeutic agent. Molecular docking studies suggest that the compound may have high binding affinity toward some essential enzymes of Mycobacterial tuberculosis, making it a promising candidate for the development of new antitubercular agents against multidrug-resistant strains of the Tubercle bacillus . Additionally, the high inhibition activity of the synthesized compounds was also predicted against β-glucosidase, suggesting a novel tetrahydroquinazoline scaffold for the treatment of diabetes .
特性
IUPAC Name |
5,6,7,8-tetrahydroquinazoline-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c9-7-5-3-1-2-4-6(5)11-8(10)12-7/h1-4H2,(H4,9,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYYGQJVLQUTAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60172414 | |
| Record name | 5,6,7,8-Tetrahydroquinazoline-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24806847 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5,6,7,8-Tetrahydroquinazoline-2,4-diamine | |
CAS RN |
1899-40-7 | |
| Record name | 5,6,7,8-Tetrahydro-2,4-quinazolinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1899-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6,7,8-Tetrahydroquinazoline-2,4-diamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001899407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC33682 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33682 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,6,7,8-Tetrahydroquinazoline-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6,7,8-tetrahydroquinazoline-2,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.996 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



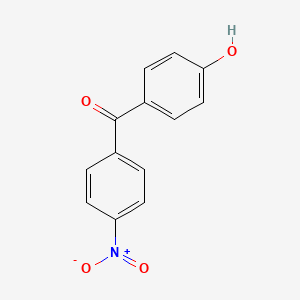
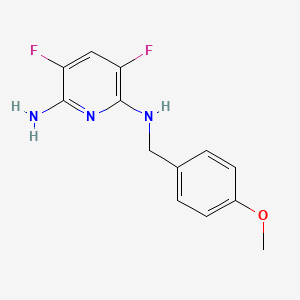
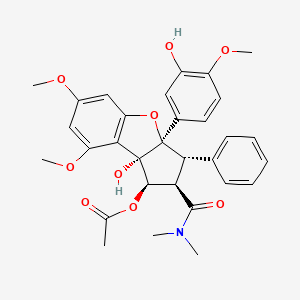
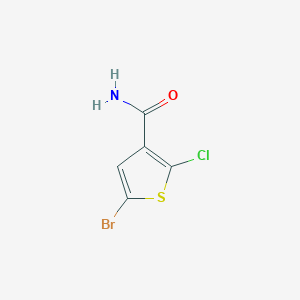
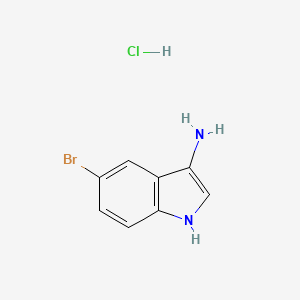
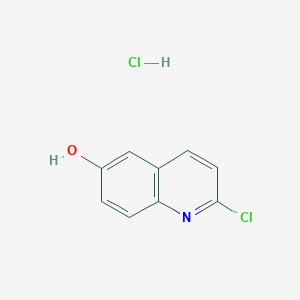

![3-ethyl-2-{[(1E)-3-{[(2Z)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]methyl}-5,5-dimethylcyclohex-2-en-1-ylidene]methyl}-1,3-benzothiazol-3-ium iodide](/img/structure/B3248847.png)
